2-甲基-4,5-二氢-1,3-恶唑-4-羧酸甲酯

描述

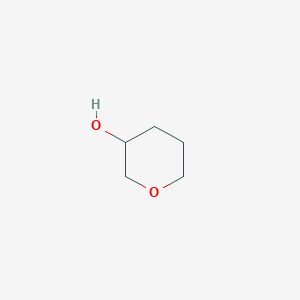

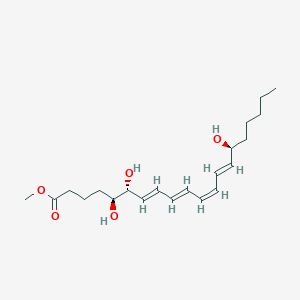

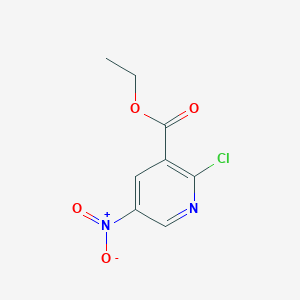

“Methyl 2-methyl-4,5-dihydro-1,3-oxazole-4-carboxylate” is a derivative of oxazole, a heterocyclic compound . Oxazole and its derivatives play a very essential role in the area of medicinal chemistry . The oxazole nucleus is a heterocyclic five-membered ring that has been investigated in the advancement of novel compounds which show favorable biological activities .

Synthesis Analysis

The synthesis of oxazole derivatives involves diverse weak interactions like hydrophobic effect, Vanderwaals force, hydrogen bonds, coordination bonds, ion-dipole, and pi-pi bond . These interactions make the derivatives exhibit potential application in various fields such as agricultural, biotechnology, medicinal, chemical, and material sciences .

Molecular Structure Analysis

Oxazole contains two unsaturation in a five-membered ring including a carbon atom that supports a nitrogen atom at position 3 and an oxygen atom at position 1 . This structure allows oxazole derivatives to engage quickly with many enzymes and receptors through diverse non-covalent bonds, resulting in a variety of biological actions .

Chemical Reactions Analysis

The structure of oxazole derivatives exerts divergent weak interactions like hydrophobic effect, Vanderwaals force, hydrogen bonds, coordination bonds, ion-dipole, and pi-pi bond . These interactions make the derivatives exhibit potential application in various fields such as agricultural, biotechnology, medicinal, chemical, and material sciences .

科学研究应用

Synthesis of Bioactive Pyrrole Derivatives

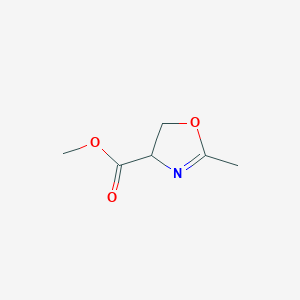

Methyl 2-methyl-4,5-dihydro-1,3-oxazole-4-carboxylate: is utilized in the synthesis of pyrrole derivatives , which are significant due to their presence in drugs like Atorvastatin and Sunitinib . These compounds exhibit activities against diseases such as malaria and HIV-1, making them valuable for pharmaceutical applications.

Development of Antiviral Agents

Indole derivatives, which can be synthesized from the compound , show promise as antiviral agents . Their ability to inhibit viruses like influenza A and Coxsackie B4 virus highlights their potential in developing new antiviral medications.

Antibacterial Applications

The compound’s derivatives have been explored for their antibacterial properties. Research indicates that certain synthesized molecules containing this oxazole derivative can be effective against bacterial strains when exposed to specific conditions .

Anti-Cancer Agent Synthesis

In cancer research, Methyl 2-methyl-4,5-dihydro-1,3-oxazole-4-carboxylate serves as a precursor in the design and synthesis of novel anti-cancer agents . These agents can interact with biological targets like tyrosine kinases, which are crucial in cancer progression.

Antimicrobial Activity

The compound has been used to synthesize heterocyclic pharmacophores like 1,3,4-thiadiazoles, which exhibit antimicrobial activity . This application is essential in the development of new antimicrobial drugs.

Synthesis of Oxazolines and Oxazoles

This oxazole derivative is pivotal in the synthesis of oxazolines and their subsequent oxidation to oxazoles . These structures are found in many natural products and are important scaffolds in organic chemistry and drug design.

Tetrazole-Based Drug Development

The compound is involved in the synthesis of tetrazole-based drugs, which are known for their stability and diverse biological activities, including antibacterial and anti-inflammatory effects .

Pyrazole Derivative Synthesis

Lastly, the compound is used in the synthesis of pyrazole derivatives, which are associated with a range of biological activities such as antimycobacterial, anticancer, and anti-tubercular, and also find use in agriculture as herbicides and insecticides .

未来方向

Oxazole and its derivatives have been intermittently satisfied as a functional lead molecule in modern medicinal chemistry . Prominently, enormous oxazole candidates or drugs are developed for the treatment of disease which increases its developmental values as medicinal agents . The important information presented in the researches will work as impetus for new views in the pursuit for rational design of more biologically active and minimum toxic derivatives of oxazoles as medicinal agents .

属性

IUPAC Name |

methyl 2-methyl-4,5-dihydro-1,3-oxazole-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9NO3/c1-4-7-5(3-10-4)6(8)9-2/h5H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNYAIJXJIRNCGO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(CO1)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70445606 | |

| Record name | Methyl 2-methyl-4,5-dihydro-1,3-oxazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70445606 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

143.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 2-methyl-4,5-dihydro-1,3-oxazole-4-carboxylate | |

CAS RN |

155884-28-9 | |

| Record name | Methyl 4,5-dihydro-2-methyl-4-oxazolecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=155884-28-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 2-methyl-4,5-dihydro-1,3-oxazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70445606 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-Chlorobenzo[c]isoxazole](/img/structure/B121948.png)